molecular formula C6H12ClNO3S B2503739 (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride CAS No. 2408975-32-4

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride

Cat. No.: B2503739
CAS No.: 2408975-32-4
M. Wt: 213.68
InChI Key: AGVQXHOCIZKXFH-UHFFFAOYSA-N
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Description

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68. This compound is characterized by the presence of an oxathiin ring, which is a heterocyclic structure containing both oxygen and sulfur atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dioxo compound in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the oxathiin ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiin ring to a more reduced form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine moiety.

Scientific Research Applications

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine: The base form of the compound without the hydrochloride salt.

    (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)ethanamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

(6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-5-6(4-7)11(8,9)3-2-10-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVQXHOCIZKXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)CCO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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